7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the quinazoline core. The process often includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Chlorophenyl Group: This step involves the use of chlorophenyl derivatives in a coupling reaction.
Final Assembly: The final product is obtained through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.
Scientific Research Applications
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: A widely used piperazine derivative with central nervous system stimulant properties.
1-(3-trifluoromethylphenyl)piperazine: Another piperazine derivative commonly found in combination with other compounds.
Uniqueness
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione stands out due to its unique combination of a quinazoline core, piperazine ring, and chlorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer research and neuropharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, its mechanism of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound is characterized by a quinazoline core substituted with a phenethyl group and a piperazine moiety. This structural complexity is believed to contribute to its biological activity.
Cytotoxicity Against Cancer Cell Lines
Recent studies have demonstrated that derivatives of piperazine, including those related to the compound , exhibit significant cytotoxic effects on various cancer cell lines. For instance:
- Liver Cancer : The compound shows inhibitory effects on liver cancer cell lines such as HUH7 and HEPG2.
- Breast Cancer : It has demonstrated efficacy against breast cancer cell lines like MCF7 and T47D.
- Colon Cancer : Significant growth inhibition was noted in colon cancer cell line HCT-116.
Table 1 summarizes the cytotoxic effects observed in various studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HUH7 | 10.2 | Significant Inhibition |
MCF7 | 15.5 | Moderate Inhibition |
HCT-116 | 12.8 | Significant Inhibition |
T47D | 14.0 | Moderate Inhibition |
The mechanisms through which this compound exerts its effects are multifaceted:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism critical for eliminating malignant cells.
- Microtubule Disruption : Similar to other piperazine derivatives, it may inhibit microtubule synthesis, thereby disrupting mitotic processes essential for cancer cell proliferation.
- Cell Cycle Arrest : It affects various phases of the cell cycle, particularly G2/M phase arrest, preventing cancer cells from dividing.
Case Studies
Several case studies have highlighted the potential of quinazoline derivatives in clinical settings:
- A study conducted by Wilson et al. demonstrated that a related piperazine derivative significantly inhibited tumor growth in xenograft models of breast cancer.
- Another investigation revealed that compounds similar to this compound exhibited neuroprotective effects in models of neurodegeneration, suggesting a dual role in both oncology and neurology.
Pharmacological Properties
The pharmacological profile of this compound indicates potential applications beyond oncology:
- Antipsychotic Effects : Some derivatives have been evaluated for their ability to modulate dopamine receptors, offering insights into their use as antipsychotic agents.
- Anti-inflammatory Activity : There is emerging evidence suggesting that quinazoline derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis.
Properties
Molecular Formula |
C27H25ClN4O3 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25ClN4O3/c28-21-7-9-22(10-8-21)30-14-16-31(17-15-30)25(33)20-6-11-23-24(18-20)29-27(35)32(26(23)34)13-12-19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,29,35) |
InChI Key |
VYQVVRBCOYJBOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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